Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate
CAS No.: 142274-37-1
Cat. No.: VC21106361
Molecular Formula: C9H8F3NO4S
Molecular Weight: 283.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142274-37-1 |
|---|---|
| Molecular Formula | C9H8F3NO4S |
| Molecular Weight | 283.23 g/mol |
| IUPAC Name | methyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate |
| Standard InChI | InChI=1S/C9H8F3NO4S/c1-17-8(14)5-18(15,16)7-3-2-6(4-13-7)9(10,11)12/h2-4H,5H2,1H3 |
| Standard InChI Key | PCBZIMCRNCIBHJ-UHFFFAOYSA-N |
| SMILES | COC(=O)CS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F |
| Canonical SMILES | COC(=O)CS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification Parameters
Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate is uniquely identified through several standardized chemical identifiers. The compound is registered under CAS No. 142274-37-1 and possesses the molecular formula C9H8F3NO4S with a precise molecular weight of 283.23 g/mol . The compound was first registered in chemical databases on July 19, 2005, with the most recent modification to its record occurring on February 22, 2025 . This chemical entity features a distinctive structure that includes a pyridine ring substituted with a trifluoromethyl group and a sulfonyl moiety, creating a versatile scaffold for various chemical transformations and applications.
Nomenclature and Identifiers
The compound is known by several systematic names in chemical literature and databases. The International Union of Pure and Applied Chemistry (IUPAC) officially designates it as methyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate . Additional nomenclature includes alternative systematic names such as "Acetic acid, 2-[[5-(trifluoromethyl)-2-pyridinyl]sulfonyl]-, methyl ester" . For computational chemistry and database purposes, the compound is characterized by the following identifiers:
Table 1: Chemical Identifiers of Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate
Structural Features and Properties
The molecular structure of Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate incorporates several important functional groups that determine its chemical behavior and applications. The compound features a pyridine ring that provides aromatic character and potential for participation in various reactions including nucleophilic substitutions. The trifluoromethyl substituent at the 5-position of the pyridine ring contributes significant electron-withdrawing properties, which influences the electronic distribution across the molecule and potentially enhances metabolic stability in biological systems.
Synthesis and Manufacturing
Industrial Production Considerations
The synthetic pathways for Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate can be optimized for industrial-scale production, making it suitable for commercial applications. Industrial synthesis would necessarily consider several critical factors including the cost-effectiveness of starting materials, reaction efficiency and yield optimization, purification procedures, safety protocols, and environmental impact assessments. As a raw material utilized in the manufacture of pharmaceuticals and pharmaceutical additives, the industrial production of this compound must adhere to strict quality control standards and regulatory requirements.
Table 2: Production Parameters for Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate
Applications in Chemical and Pharmaceutical Research
Pharmaceutical Development Applications
Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate has demonstrated significant utility in drug discovery processes and pharmaceutical development. The compound serves as a valuable building block for the synthesis of more complex pharmaceutical intermediates and potentially active pharmaceutical ingredients. Its structural features, particularly the combination of a pyridine ring with a trifluoromethyl group, make it relevant to medicinal chemistry where these motifs frequently appear in drug candidates with favorable pharmacokinetic profiles.
The literature suggests connections to research involving related compounds with pharmacological activity. For instance, a structurally related compound, 4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787), has been identified and characterized in pharmaceutical research, indicating the potential relevance of this chemical scaffold in biological studies .
Comparative Structural Analysis
Comparison with Similar Compounds
Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate possesses distinctive structural features that differentiate it from related compounds. The specific combination of a pyridine ring and a sulfonyl group creates unique chemical reactivity profiles compared to structurally similar compounds. A comparative analysis with related compounds reveals important structural differences:
Table 3: Comparative Analysis of Methyl 2-{[5-(trifluoromethyl)-2-pyridyl]sulfonyl}acetate with Similar Compounds
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